molecular formula C19H10FNS B14633386 Benzo(e)(1)benzothiopyrano(4,3-b)indole, 2-fluoro- CAS No. 52831-45-5

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 2-fluoro-

Cat. No.: B14633386
CAS No.: 52831-45-5
M. Wt: 303.4 g/mol
InChI Key: TZLGQTASLUFBRD-UHFFFAOYSA-N
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Description

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 2-fluoro- is a heterocyclic compound that contains a fused ring system incorporating benzene, thiophene, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 2-fluoro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted benzothiophene, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 2-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 2-fluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 2-fluoro- is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Benzo(e)(1)benzothiopyrano(4,3-b)indole: The parent compound without the fluorine substitution.

    Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-(trifluoromethyl)-: A similar compound with a trifluoromethyl group instead of a fluorine atom.

Properties

CAS No.

52831-45-5

Molecular Formula

C19H10FNS

Molecular Weight

303.4 g/mol

IUPAC Name

16-fluoro-20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(21),2(11),3,5,7,9,12,14(19),15,17-decaene

InChI

InChI=1S/C19H10FNS/c20-12-6-8-17-14(9-12)19-15(10-22-17)18-13-4-2-1-3-11(13)5-7-16(18)21-19/h1-10H

InChI Key

TZLGQTASLUFBRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CSC5=C(C4=N3)C=C(C=C5)F

Origin of Product

United States

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